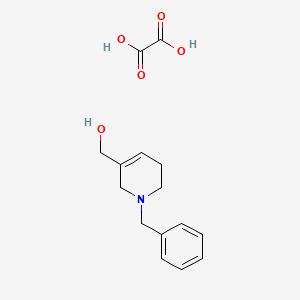
(1-Benzyl-1,2,5,6-tetrahydropyridin-3-yl)methanol oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl-5-(hydroxymethyl)-1,2,3,6-tetrahydropyridin-1-ium carboxyformate is a complex organic compound that belongs to the class of heterocyclic compounds It is characterized by a tetrahydropyridine ring substituted with a benzyl group, a hydroxymethyl group, and a carboxyformate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-5-(hydroxymethyl)-1,2,3,6-tetrahydropyridin-1-ium carboxyformate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Tetrahydropyridine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Benzyl Group: Benzylation can be performed using benzyl halides in the presence of a base such as sodium hydride or potassium carbonate.
Hydroxymethylation: The hydroxymethyl group can be introduced via a hydroxymethylation reaction using formaldehyde and a suitable catalyst.
Carboxyformate Formation: The final step involves the esterification of the hydroxymethyl group with formic acid or its derivatives under acidic conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial catalysts to improve yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 1-Benzyl-5-(hydroxymethyl)-1,2,3,6-tetrahydropyridin-1-ium carboxyformate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the hydroxymethyl group using nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products:
Oxidation: 1-Benzyl-5-(carboxyl)-1,2,3,6-tetrahydropyridin-1-ium carboxyformate.
Reduction: 1-Benzyl-5-(hydroxymethyl)-1,2,3,6-tetrahydropyridin-1-ium alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-Benzyl-5-(hydroxymethyl)-1,2,3,6-tetrahydropyridin-1-ium carboxyformate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 1-Benzyl-5-(hydroxymethyl)-1,2,3,6-tetrahydropyridin-1-ium carboxyformate involves its interaction with specific molecular targets. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.
Altering Gene Expression: Affecting the transcription and translation of specific genes.
Comparación Con Compuestos Similares
1-Benzyl-5-formyl-1,2,3-triazole-4-carboxylate: Similar in structure but contains a triazole ring instead of a tetrahydropyridine ring.
1-Benzyl-5-hydroxymethyl-1H-imidazole: Contains an imidazole ring and is used in similar applications.
Uniqueness: 1-Benzyl-5-(hydroxymethyl)-1,2,3,6-tetrahydropyridin-1-ium carboxyformate is unique due to its tetrahydropyridine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C15H19NO5 |
|---|---|
Peso molecular |
293.31 g/mol |
Nombre IUPAC |
(1-benzyl-3,6-dihydro-2H-pyridin-5-yl)methanol;oxalic acid |
InChI |
InChI=1S/C13H17NO.C2H2O4/c15-11-13-7-4-8-14(10-13)9-12-5-2-1-3-6-12;3-1(4)2(5)6/h1-3,5-7,15H,4,8-11H2;(H,3,4)(H,5,6) |
Clave InChI |
RDLJNYLRMLEFKM-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CC(=C1)CO)CC2=CC=CC=C2.C(=O)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


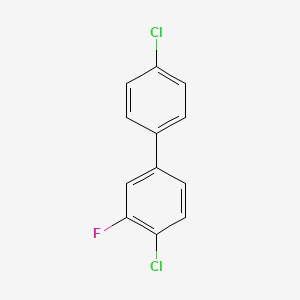
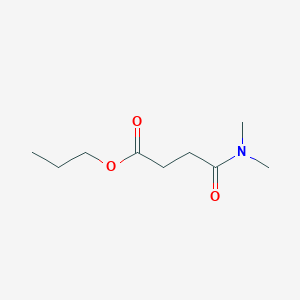
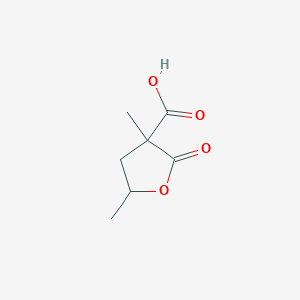
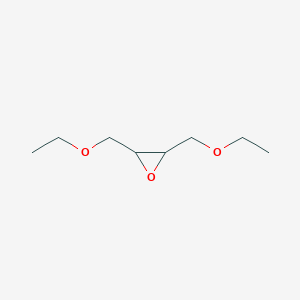
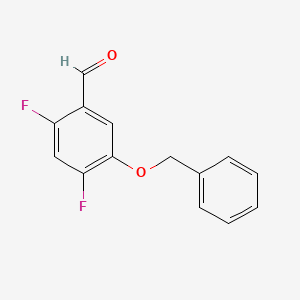
![(1R,2R,4R,12R,13S,16Z)-25-(9H-pyrido[3,4-b]indol-1-yl)-11,22-diazapentacyclo[11.11.2.12,22.02,12.04,11]heptacosa-5,16,25-trien-13-ol;hydrochloride](/img/structure/B14022065.png)
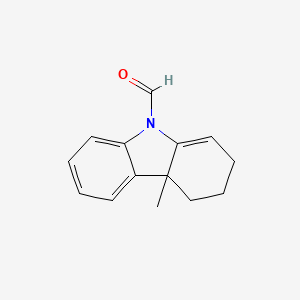

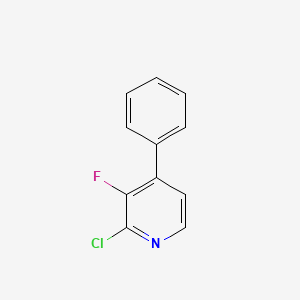
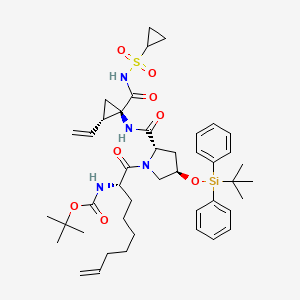
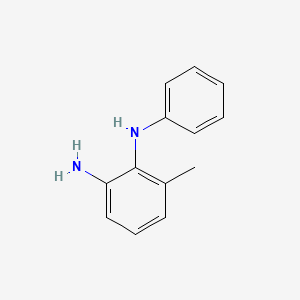
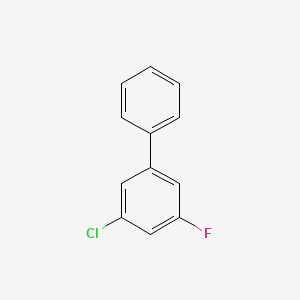
![[(2R)-3-[2-(2-azidoethoxycarbonylamino)ethoxy-hydroxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate](/img/structure/B14022125.png)

